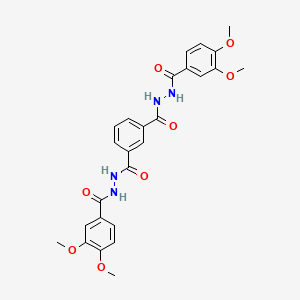![molecular formula C11H11FN2O B4980012 1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole is a chemical compound that has garnered significant interest in scientific research due to its potential application in various fields. It belongs to the class of imidazole derivatives and is known for its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has been found to target various signaling pathways involved in cancer cell proliferation and survival. Additionally, it has been found to possess antioxidant activity and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has been found to possess significant biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cancer cell proliferation. It has also been found to induce apoptosis in cancer cells. Additionally, it has been found to possess neuroprotective activity and can protect neurons from oxidative stress. It has also been found to possess antimicrobial activity and can inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been found to possess significant anticancer activity and can be used as a chemotherapeutic agent. Additionally, it has been found to possess neuroprotective and antimicrobial activity. However, it also has some limitations. It is not very water-soluble and requires the use of organic solvents for its preparation. Additionally, its mechanism of action is not fully understood, which limits its potential application in certain fields of research.
Zukünftige Richtungen
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has several potential future directions for research. It can be further studied for its potential application in the treatment of various types of cancer. Additionally, it can be studied for its potential application in the treatment of neurological disorders like Alzheimer's disease and Parkinson's disease. Further research can also be conducted to understand its mechanism of action and to identify potential targets for its activity. Additionally, it can be further modified to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole involves the reaction of imidazole with 4-fluorophenethyl alcohol in the presence of a base like potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product is further enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole has been extensively studied for its potential application in various fields of scientific research. It has been found to possess significant anticancer activity and can be used as a chemotherapeutic agent. It has also been studied for its potential application in the treatment of neurological disorders like Alzheimer's disease and Parkinson's disease. Additionally, it has been found to possess antimicrobial activity and can be used as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZBUZLQFSRBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)

![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)

![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)
![(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)

![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)


![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
